molecular formula C18H22ClNO B5434780 4-(3-{[2-(3-chlorophenyl)ethyl]amino}butyl)phenol

4-(3-{[2-(3-chlorophenyl)ethyl]amino}butyl)phenol

Cat. No. B5434780
M. Wt: 303.8 g/mol
InChI Key: SKMLRJBUSBETJM-UHFFFAOYSA-N
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Description

The compound “4-(3-{[2-(3-chlorophenyl)ethyl]amino}butyl)phenol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenol group attached to a butyl chain with an amino group, which is further attached to an ethyl group and a 3-chlorophenyl group. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound, due to the presence of the phenol group, might undergo reactions typical of phenols, such as acid-base reactions, electrophilic aromatic substitution, and oxidation. The amino group could also participate in reactions like acylation or alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, density, and solubility, would depend on its precise molecular structure. These properties could be determined experimentally .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It could potentially interact with biological systems in a variety of ways depending on its structure and functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper safety measures should be taken while handling this compound, including the use of personal protective equipment .

Future Directions

The compound could be explored for various potential applications, especially in the field of medicinal chemistry, given the biological activity of similar compounds. Further studies could be conducted to fully understand its properties and potential uses .

properties

IUPAC Name

4-[3-[2-(3-chlorophenyl)ethylamino]butyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO/c1-14(5-6-15-7-9-18(21)10-8-15)20-12-11-16-3-2-4-17(19)13-16/h2-4,7-10,13-14,20-21H,5-6,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKMLRJBUSBETJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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